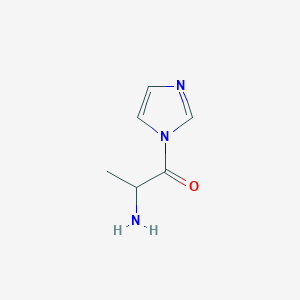![molecular formula C12H12O2 B14362826 6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 92841-24-2](/img/structure/B14362826.png)
6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is an organic compound belonging to the biphenyl family. This compound is characterized by a hydroxyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of the hydroxyl group and the dihydro structure makes this compound unique in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl or substituted biphenyl derivatives.
Reduction: The reduction of the biphenyl structure to introduce the dihydro component can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and reduction steps.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated biphenyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Fully saturated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: Lacks the hydroxyl group and dihydro structure.
4-Hydroxybiphenyl: Contains a hydroxyl group but lacks the dihydro structure.
2-Hydroxybiphenyl: Similar to 4-Hydroxybiphenyl but with the hydroxyl group in a different position.
Uniqueness
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is unique due to its specific combination of a hydroxyl group and a dihydro structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
92841-24-2 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-hydroxy-2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 |
Clave InChI |
SVIKKVVYUBPUEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C(=O)C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


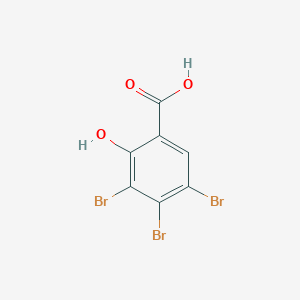
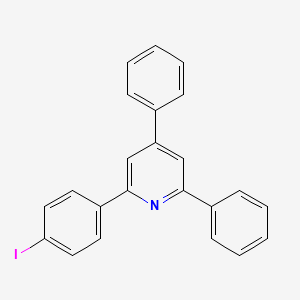
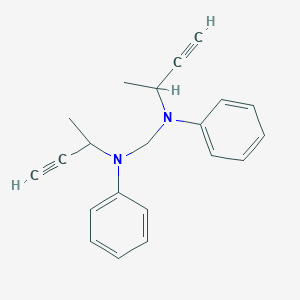
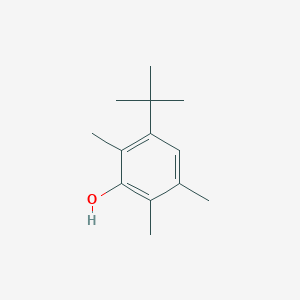

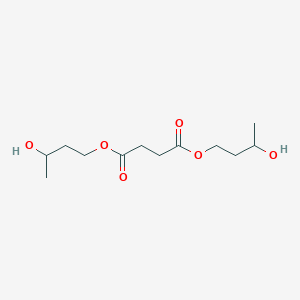
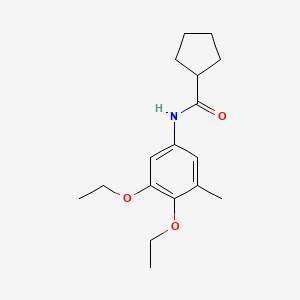

![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
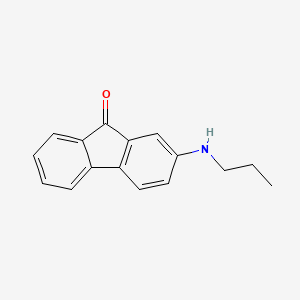
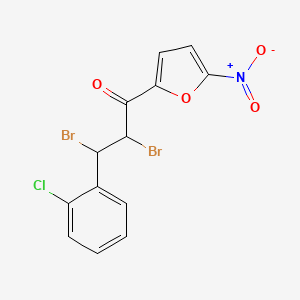
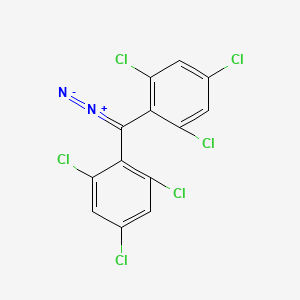
![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
